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Compound of Interest

Compound Name: Boditrectinib

cat. No.: B10856254

A Comprehensive Technical Guide to Boditrectinib (AUM-601)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boditrectinib, also known as AUM-601, is a potent and selective, orally bioavailable pan-
Tropomyosin Receptor Kinase (TRK) inhibitor. It targets the TRKA, TRKB, and TRKC protein
kinases, which are encoded by the NTRK1, NTRK2, and NTRKS3 genes, respectively. Fusions
of these genes with other partners lead to the production of chimeric TRK fusion proteins that
act as oncogenic drivers in a wide range of adult and pediatric cancers. Boditrectinib has
demonstrated the ability to inhibit wild-type TRK proteins and variants with acquired resistance
mutations. This document provides a detailed overview of the chemical structure, mechanism
of action, relevant signaling pathways, and available preclinical data for Boditrectinib.

Chemical Structure and Properties

Boditrectinib is a synthetic organic small molecule. Its chemical identity is well-defined by its
structural formula, IUPAC name, and other chemical identifiers.
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Property Value

(2E)-3-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-
IUPAC Name 1-yllpyrazolo[1,5-a]pyrimidin-3-yl}-1-(piperazin-
1-yl)prop-2-en-1-one[1]

AUM-601, AUM601, CHC2014, CHC 2014,

Synonyms
ynony CHC-2014[1]

Chemical Formula C23H24F2N6O[1]

Molecular Weight 438.48 g/mol [1]

CAS Number 1940165-80-9[1]
C1C--INVALID-LINK--

SMILES N(C1)c3cecndc(c(/C=C/C(=O)N5CCNCC5)cn4)n
3[2]

InChiKey BQFYCHBYISNPFW-SQZHUTIHSA-N[1]

Mechanism of Action and Signaling Pathways

Boditrectinib functions as a selective inhibitor of the TRK family of receptor tyrosine kinases
(TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric
proteins are constitutively active, leading to uncontrolled activation of downstream signaling
pathways that promote tumor cell proliferation, survival, and metastasis.

Boditrectinib binds to the ATP-binding site of the TRK kinase domain, preventing the
phosphorylation of downstream substrates. This inhibition effectively blocks the aberrant
signaling cascades. The primary signaling pathways implicated in TRK fusion-positive cancers
are the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-
ERK pathway) and the phosphoinositide 3-kinase (PI3K)-AKT pathway.

TRK Signaling Pathways

The following diagram illustrates the central role of TRK fusion proteins in activating the MAPK
and PI3K-AKT signaling cascades and the point of intervention for Boditrectinib.
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Boditrectinib inhibits TRK fusion proteins, blocking MAPK and PI3K-AKT pathways.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and evaluation of
Boditrectinib are limited. However, based on patent literature and general methodologies for
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similar compounds, representative protocols can be outlined.

Representative Synthesis of Boditrectinib

The synthesis of Boditrectinib can be conceptualized as a multi-step process involving the
synthesis of key intermediates followed by their coupling. The core components are the
pyrazolo[1,5-a]pyrimidine core, the (2R)-2-(2,5-difluorophenyl)pyrrolidine moiety, and the
acryloyl piperazine side chain.

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core This heterocyclic core is typically
synthesized through the condensation of a substituted pyrazole with a (3-ketoester or a similar
three-carbon electrophile. Various synthetic routes for pyrazolo[1,5-a]pyrimidines have been
described in the chemical literature.

Step 2: Synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine This chiral intermediate can be
prepared via several methods, including asymmetric synthesis or resolution of a racemic
mixture. One potential route involves the reaction of a protected pyrrolidone with a Grignard
reagent derived from 1-bromo-2,5-difluorobenzene, followed by reduction and deprotection.

Step 3: Synthesis of the Acryloyl Piperazine Side Chain This component can be prepared by
the acylation of piperazine with acryloyl chloride or a related activated acrylic acid derivative.

Step 4: Assembly of Boditrectinib The final assembly would likely involve the nucleophilic
aromatic substitution of a halogenated pyrazolo[1,5-a]pyrimidine intermediate with (2R)-2-(2,5-
difluorophenyl)pyrrolidine, followed by coupling with the acryloyl piperazine side chain,
potentially via a Heck or other cross-coupling reaction, or by direct formation of the acrylamide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of Boditrectinib against TRK kinases can be determined using various in
vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay.

Objective: To determine the ICso value of Boditrectinib against TRKA, TRKB, and TRKC.
Materials:

e Recombinant human TRKA, TRKB, and TRKC kinases
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Biotinylated peptide substrate

ATP

Europium-labeled anti-phosphotyrosine antibody

Streptavidin-allophycocyanin (SA-APC)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

Boditrectinib stock solution in DMSO

384-well assay plates

Procedure:

Prepare serial dilutions of Boditrectinib in DMSO and then in assay buffer.

Add the kinase, peptide substrate, and Boditrectinib dilutions to the assay plate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents (Europium-labeled antibody and SA-APC).

Incubate in the dark to allow for binding.

Read the plate on a suitable microplate reader capable of detecting time-resolved
fluorescence.

Calculate the ratio of the emission signals and plot the results against the inhibitor
concentration to determine the ICso value.

Cell-Based Proliferation Assay
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The anti-proliferative effect of Boditrectinib on cancer cells harboring NTRK fusions can be
assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

Objective: To determine the ECso value of Boditrectinib in a TRK fusion-positive cancer cell
line.

Materials:

TRK fusion-positive cancer cell line (e.g., KM12)

Appropriate cell culture medium and supplements

Boditrectinib stock solution in DMSO

MTT reagent or CellTiter-Glo reagent

96-well cell culture plates

Procedure:

o Seed the cells in a 96-well plate and allow them to adhere overnight.
» Treat the cells with serial dilutions of Boditrectinib.

¢ Incubate for a specified period (e.g., 72 hours).

o Add the viability reagent (MTT or CellTiter-Glo) and incubate according to the manufacturer's
instructions.

o Measure the absorbance or luminescence using a plate reader.
» Plot the cell viability against the drug concentration to calculate the ECso value.

Quantitative Data

Specific preclinical data for Boditrectinib is emerging from conference presentations and
publications. For context, the inhibitory potencies of the first-generation TRK inhibitors,
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Larotrectinib and Entrectinib, are provided below. Boditrectinib is expected to have a similar or
improved profile, particularly against resistance mutations.

Compound TRKA ICso (nM) TRKB ICs0 (nM) TRKC ICs0 (nM)
Larotrectinib 5 11 7
Entrectinib 1 3 5

Note: Data for Larotrectinib and Entrectinib are from published literature and are provided for
comparative purposes.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for the evaluation of a kinase
inhibitor like Boditrectinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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